Zanamivir-13C,15N2
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Zanamivir-13C,15N2 is a chemically modified version of zanamivir, an antiviral agent used primarily to treat influenza A and B. This compound is isotopically labeled with carbon-13 and nitrogen-15, making it particularly useful as an internal standard in mass spectrometry for the quantification of zanamivir . Zanamivir itself is a sialic acid analog that inhibits neuraminidase, an enzyme crucial for the release of newly replicated influenza virus particles .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Zanamivir-13C,15N2 involves the incorporation of isotopically labeled carbon and nitrogen atoms into the zanamivir molecule. The process typically starts with the synthesis of labeled precursors, which are then subjected to a series of chemical reactions to form the final product. The exact synthetic routes and reaction conditions are proprietary and often involve multiple steps, including protection and deprotection of functional groups, selective labeling, and purification .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and isotopic enrichment of the final product. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry are employed for quality assurance .
Chemical Reactions Analysis
Types of Reactions
Zanamivir-13C,15N2 undergoes various chemical reactions, including:
Oxidation: This reaction can modify the hydroxyl groups present in the molecule.
Reduction: This can affect the carbonyl groups.
Substitution: This reaction can occur at the amino or hydroxyl groups
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, often involving specific temperatures, solvents, and catalysts .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols .
Scientific Research Applications
Zanamivir-13C,15N2 is extensively used in scientific research, particularly in:
Chemistry: As an internal standard in mass spectrometry for the quantification of zanamivir.
Biology: Studying the metabolic pathways and interactions of zanamivir in biological systems.
Medicine: Investigating the pharmacokinetics and pharmacodynamics of zanamivir.
Industry: Quality control and assurance in the production of antiviral drugs .
Mechanism of Action
Zanamivir-13C,15N2, like zanamivir, inhibits the neuraminidase enzyme, preventing the release of newly formed influenza virus particles from infected cells. By binding to the active site of neuraminidase, it blocks the enzyme’s activity, thereby reducing the spread of the virus within the host . This mechanism involves molecular targets such as the sialic acid binding site on the neuraminidase enzyme .
Comparison with Similar Compounds
Similar Compounds
Oseltamivir: Another neuraminidase inhibitor used to treat influenza.
Peramivir: A neuraminidase inhibitor administered intravenously.
Laninamivir: A long-acting neuraminidase inhibitor.
Uniqueness
Zanamivir-13C,15N2 is unique due to its isotopic labeling, which makes it particularly useful in analytical applications such as mass spectrometry. This labeling allows for precise quantification and tracking of zanamivir in various biological and chemical contexts .
Properties
Molecular Formula |
C12H20N4O7 |
---|---|
Molecular Weight |
335.29 g/mol |
IUPAC Name |
(2R,3R,4S)-3-acetamido-4-[bis(15N)(azanyl)(113C)methylideneamino]-2-[(1R,2R)-1,2,3-trihydroxypropyl]-3,4-dihydro-2H-pyran-6-carboxylic acid |
InChI |
InChI=1S/C12H20N4O7/c1-4(18)15-8-5(16-12(13)14)2-7(11(21)22)23-10(8)9(20)6(19)3-17/h2,5-6,8-10,17,19-20H,3H2,1H3,(H,15,18)(H,21,22)(H4,13,14,16)/t5-,6+,8+,9+,10+/m0/s1/i12+1,13+1,14+1 |
InChI Key |
ARAIBEBZBOPLMB-ZFYKIEQESA-N |
Isomeric SMILES |
CC(=O)N[C@@H]1[C@H](C=C(O[C@H]1[C@@H]([C@@H](CO)O)O)C(=O)O)N=[13C]([15NH2])[15NH2] |
Canonical SMILES |
CC(=O)NC1C(C=C(OC1C(C(CO)O)O)C(=O)O)N=C(N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.